4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Description
4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxyphenyl group, and a tetrahydrofuran-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
617697-37-7 |
|---|---|
Molecular Formula |
C22H20BrNO5 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20BrNO5/c23-15-8-6-13(7-9-15)20(26)18-19(14-3-1-4-16(25)11-14)24(22(28)21(18)27)12-17-5-2-10-29-17/h1,3-4,6-9,11,17,19,25-26H,2,5,10,12H2/b20-18- |
InChI Key |
KQDCPOMHMGYSPE-ZZEZOPTASA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC(=CC=C4)O |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromobenzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is acylated with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Hydroxyphenyl Group: This step can involve a Suzuki coupling reaction, where a boronic acid derivative of hydroxyphenyl is coupled with the brominated pyrrole intermediate.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzoyl and hydroxyphenyl groups could play a role in binding to the target, while the pyrrole and tetrahydrofuran-2-ylmethyl groups could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of bromine.
4-(4-Nitrobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and can participate in different types of chemical reactions, such as halogen bonding, which can be advantageous in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
